Guanidinophenylalanine-2-naphthylamide

Description

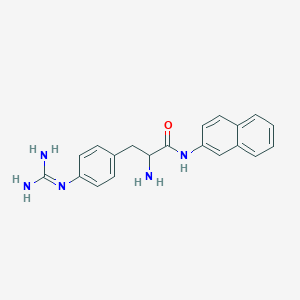

Guanidinophenylalanine-2-naphthylamide is a synthetic compound combining a phenylalanine backbone modified with a guanidino group and a 2-naphthylamide moiety. The 2-naphthylamide group contributes to hydrophobic interactions and may confer fluorescent properties, depending on substitution patterns and conjugation .

Properties

CAS No. |

115336-09-9 |

|---|---|

Molecular Formula |

C20H21N5O |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

2-amino-3-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C20H21N5O/c21-18(11-13-5-8-16(9-6-13)25-20(22)23)19(26)24-17-10-7-14-3-1-2-4-15(14)12-17/h1-10,12,18H,11,21H2,(H,24,26)(H4,22,23,25) |

InChI Key |

SNMKHUWOSZEILM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |

Synonyms |

GPA-2-NA guanidinophenylalanine-2-naphthylamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Guanidine Moieties

Guanidine-containing compounds, such as ranitidine derivatives (e.g., ranitidine nitroacetamide) and guanidinaluminiumsulfat-6-hydrat, share functional group similarities. For example:

- Ranitidine nitroacetamide: Contains a nitroacetamide group linked to a furan-methylthioethyl chain.

- Guanidinaluminiumsulfat-6-hydrat: Synthesized from guanidine carbonate and aluminum sulfate, this compound forms hexagonal crystals with high aqueous solubility. Its synthesis involves concentrated sulfuric acid and controlled cooling, contrasting with the likely aqueous-organic biphasic conditions required for Guanidinophenylalanine-2-naphthylamide .

Naphthylamide Derivatives

Compounds like N-phenyl-2-naphthylamine and fluorescein/rhodamine derivatives highlight key differences:

- N-Phenyl-2-naphthylamine: A simpler naphthylamide lacking the guanidine-phenylalanine backbone. Its safety data sheet (SDS) indicates 100% purity with unclassified hazards, suggesting that this compound may require similar handling precautions for inhalation or skin contact .

- Fluorescein and Rhodamine: These fluorophores exhibit strong emission but suffer from photobleaching. This compound’s naphthylamide group may offer improved photostability, as seen in cyanine dyes, which are engineered for reduced photodegradation .

Photophysical and Functional Properties

*Predicted values based on naphthylamide analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.